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molecular formula C8H10ClNO3 B8670856 Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)

Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)

Cat. No. B8670856
M. Wt: 203.62 g/mol
InChI Key: OSMOKKCONNJAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772352B2

Procedure details

(4-Acetylamino-phenoxy)-acetic acid ethyl ester 1 (375 grams, 1.582 mmol), in concentrated Hydrochloric acid (9.36 liters) was refluxed for 12 Hours. Excess concentrated Hydrochloric acid was distilled off in vacuum and filtered hot. The mixture was cooled to 10° C., filtered and dried to give pure 2(250 g, 77.6%) as a wheat colored powder.
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
9.36 L
Type
reactant
Reaction Step One
Name
Yield
77.6%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(=O)C)=[CH:9][CH:8]=1)C.[ClH:18]>>[ClH:18].[NH2:13][C:10]1[CH:9]=[CH:8][C:7]([O:6][CH2:5][C:4]([OH:17])=[O:3])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
375 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)NC(C)=O)=O
Name
Quantity
9.36 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess concentrated Hydrochloric acid was distilled off in vacuum
FILTRATION
Type
FILTRATION
Details
filtered hot
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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